molecular formula C16H13FO4 B6378959 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol CAS No. 1261898-35-4

6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol

Cat. No.: B6378959
CAS No.: 1261898-35-4
M. Wt: 288.27 g/mol
InChI Key: CDGRONXGEQITGF-UHFFFAOYSA-N
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Description

6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol is an organic compound with a complex structure that includes an ethoxycarbonyl group, a fluorophenyl group, and a formylphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-carboxyphenol.

    Reduction: 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxyphenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol involves its interaction with specific molecular targets. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in medicinal chemistry for the design of new drugs .

Comparison with Similar Compounds

Similar Compounds

    6-[4-(Ethoxycarbonyl)-3-chlorophenyl]-2-formylphenol: Similar structure but with a chlorine atom instead of fluorine.

    6-[4-(Methoxycarbonyl)-3-fluorophenyl]-2-formylphenol: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl.

Uniqueness

6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol is unique due to the presence of both the ethoxycarbonyl and fluorophenyl groups, which can significantly influence its chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-fluoro-4-(3-formyl-2-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-2-21-16(20)13-7-6-10(8-14(13)17)12-5-3-4-11(9-18)15(12)19/h3-9,19H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGRONXGEQITGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685353
Record name Ethyl 3-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-35-4
Record name Ethyl 3-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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